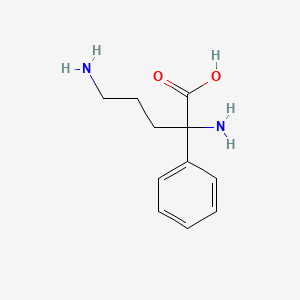
2,5-Diamino-2-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-2-phenylpentanoic acid is an organic compound with the molecular formula C11H18Cl2N2O2. It is a derivative of pentanoic acid, featuring two amino groups and a phenyl group attached to the pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2-phenylpentanoic acid can be achieved through several methods. One common approach involves the reductive amination of amino acid-derived β-keto esters. This method uses acetic acid (AcOH) and sodium cyanoborohydride (NaBH3CN) as the additive and reducing agents, respectively . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as nitration, reduction, and purification to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
2,5-Diamino-2-phenylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Diamino-2-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in amino acid metabolism, leading to elevated levels of specific amino acids .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: This compound is a GABA transaminase inhibitor and a GABA reuptake inhibitor.
1,2-Diamino compounds: These compounds are valuable building blocks for heterocyclic compounds and biologically relevant molecules.
Uniqueness
2,5-Diamino-2-phenylpentanoic acid is unique due to its specific structure, which includes both amino and phenyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,5-diamino-2-phenylpentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12-13H2,(H,14,15) |
InChI Key |
OGUIISSDWIYOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















